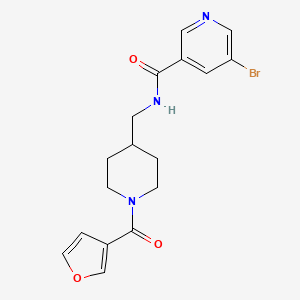
3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O5 and its molecular weight is 490.9. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sustainable Synthesis Methods
Researchers have developed sustainable chemistry approaches for synthesizing quinazoline-2,4(1H,3H)-diones. Mizuno et al. (2007) reported a solvent-free synthesis method using carbon dioxide and a catalytic amount of DBU, achieving high yields of quinazoline derivatives, which are key intermediates for several drugs (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007). Similarly, Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones using cesium carbonate as a catalyst, underlining the role of different reaction parameters (Patil, Tambade, Jagtap, & Bhanage, 2008).
Antitumor Activity
Several studies have explored the antitumor properties of quinazoline derivatives. Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating significant antitumor activity against a panel of 11 cell lines (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013). Additionally, Poorirani et al. (2018) reported the synthesis and cytotoxic evaluation of novel quinazolinone derivatives, with some compounds displaying high cytotoxic activity against MCF-7 and HeLa cell lines (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).
Herbicidal Activity
The herbicidal activity of quinazoline derivatives has also been a focus of research. He et al. (2020) discovered novel pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase, showcasing significant herbicidal activity against resistant weeds (He, Wu, Yu, Wu, Chen, Hao, Yang, Lin, & Yang, 2020).
Neuropharmacological Applications
Research into the neuropharmacological applications of quinazoline derivatives has led to the identification of compounds with potential as selective antagonists for Gly/NMDA and AMPA receptors, indicating their usefulness in studying neurotransmitter systems (Colotta, Catarzi, Varano, Calabri, Filacchioni, Costagli, & Galli, 2004).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 3-chlorobenzyl and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl groups.", "Starting Materials": [ "2-aminobenzoic acid", "3-chlorobenzyl chloride", "3,5-dimethoxybenzoyl chloride", "glycine", "sodium nitrite", "sodium azide", "sodium hydroxide", "sulfuric acid", "acetic anhydride", "phosphorus oxychloride", "ethanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one", "a. React 2-aminobenzoic acid with glycine in the presence of sulfuric acid to form 2-(2-carboxyphenyl)glycine.", "b. Treat 2-(2-carboxyphenyl)glycine with phosphorus oxychloride to form 2-(2-chlorophenyl)glycine.", "c. React 2-(2-chlorophenyl)glycine with sodium azide in the presence of sodium hydroxide to form 2-(2-azidophenyl)glycine.", "d. Cyclize 2-(2-azidophenyl)glycine with acetic anhydride to form 2-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one.", "Step 2: Introduction of 3-chlorobenzyl group", "a. React 2-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one with 3-chlorobenzyl chloride in the presence of potassium carbonate and DMF to form 3-(3-chlorobenzyl)quinazolin-4(3H)-one.", "Step 3: Introduction of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group", "a. React 3-(3-chlorobenzyl)quinazolin-4(3H)-one with sodium nitrite and sodium azide in the presence of sulfuric acid to form 3-(3-chlorobenzyl)-7-nitroquinazolin-4(3H)-one.", "b. Reduce 3-(3-chlorobenzyl)-7-nitroquinazolin-4(3H)-one with ethanol and palladium on carbon to form 3-(3-chlorobenzyl)-7-aminoquinazolin-4(3H)-one.", "c. React 3-(3-chlorobenzyl)-7-aminoquinazolin-4(3H)-one with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine and chloroform to form 3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1206992-16-6 |
製品名 |
3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C25H19ClN4O5 |
分子量 |
490.9 |
IUPAC名 |
3-[(3-chlorophenyl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O5/c1-33-18-9-16(10-19(12-18)34-2)22-28-23(35-29-22)15-6-7-20-21(11-15)27-25(32)30(24(20)31)13-14-4-3-5-17(26)8-14/h3-12H,13H2,1-2H3,(H,27,32) |
InChIキー |
NUSSJKZJNIZTRW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)Cl)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



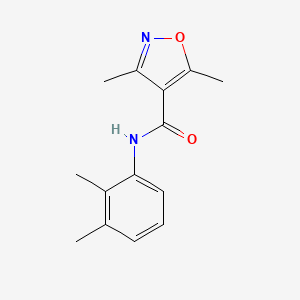
![2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide](/img/structure/B2709542.png)
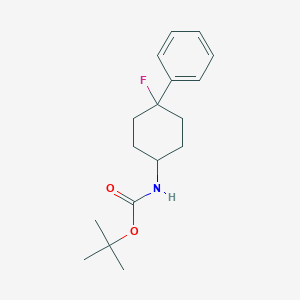

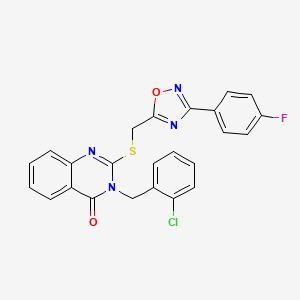
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2709551.png)
![6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2709552.png)
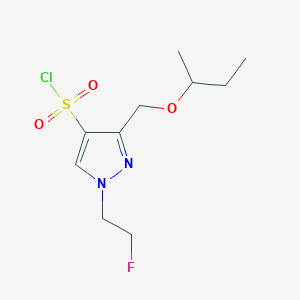
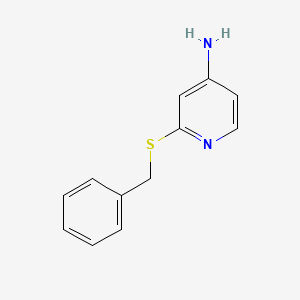
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2709556.png)
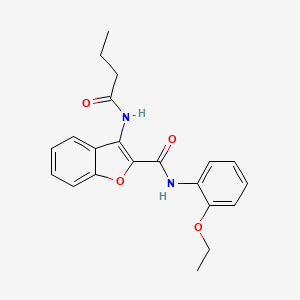
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2709559.png)
